An In-depth Technical Guide to 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one
An In-depth Technical Guide to 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the core properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one (CAS No. 31704-82-2). As a compound of interest within the flavor and fragrance sector, and with potential applications in synthetic chemistry, a thorough understanding of its physicochemical characteristics, synthesis, and safety profile is paramount for research and development professionals. This document synthesizes the available technical data to serve as a foundational resource for its application and further investigation.
Chemical Identity and Physicochemical Properties
4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a ketone featuring a furan ring substituted with a methyl group and a branched alkyl chain. This structure contributes to its characteristic properties and potential applications.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-Methyl-4-(5-methylfuran-2-yl)pentan-2-one | [1] |
| CAS Number | 31704-82-2 | [1] |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.24 g/mol | [2] |
| Canonical SMILES | CC(=O)CC(C)(C)C1=CC=C(O1)C | [1] |
| InChI Key | QCAUMBKKZVOPPF-UHFFFAOYSA-N | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Distinctive, pleasant aroma | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Synthesis and Mechanism
The primary synthesis route for 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is the alkylation of 2-methylfuran with mesityl oxide (4-methyl-3-penten-2-one). This reaction is typically catalyzed by a solid acid catalyst.
A notable study on the conversion of methylfuran into value-added chemicals highlights this synthesis, achieving a yield of up to 89%.[3] The reaction involves the electrophilic addition of the carbocation formed from mesityl oxide to the electron-rich furan ring.
Reaction Scheme:
Figure 1: Synthesis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.
Among various solid acid catalysts tested, Nafion-212 resin has demonstrated the highest catalytic efficiency and stability for this process.[3] The use of a solid acid catalyst simplifies the work-up procedure and allows for easier catalyst recovery and recycling, aligning with principles of green chemistry.
Proposed Experimental Protocol
While the specific optimal conditions from the primary literature require further investigation, a general protocol based on similar acid-catalyzed alkylations of furans can be proposed:
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Reactor Setup: A stirred batch reactor equipped with temperature control and a reflux condenser is charged with 2-methylfuran and a suitable solvent (e.g., a non-polar organic solvent).
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Catalyst Addition: The solid acid catalyst (e.g., Nafion-212 resin) is added to the reactor. The catalyst loading would typically be in the range of 5-15% by weight relative to the limiting reactant.
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Reactant Addition: Mesityl oxide is added to the reaction mixture, potentially dropwise to control any initial exotherm.
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Reaction: The mixture is heated to a specified temperature (a likely range would be 60-100 °C) and stirred for a duration determined by reaction monitoring (e.g., by GC-MS) until completion.
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Work-up: Upon completion, the solid catalyst is removed by filtration. The reaction mixture is then washed with a mild base (e.g., sodium bicarbonate solution) to neutralize any residual acidity, followed by washing with brine.
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Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different methyl groups, the methylene protons, and the protons on the furan ring. The two methyl groups attached to the quaternary carbon would likely appear as a singlet, while the methyl group on the furan ring and the methyl group of the acetyl moiety would also be singlets at different chemical shifts. The methylene protons would appear as a singlet, and the two protons on the furan ring would likely present as doublets.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show signals for the carbonyl carbon, the quaternary carbon, the carbons of the furan ring, and the various methyl and methylene carbons, each at their characteristic chemical shifts.
Mass Spectrometry
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (180.12 g/mol ). Common fragmentation patterns for ketones and furans would be anticipated, including alpha-cleavage around the carbonyl group and fragmentation of the furan ring.
Infrared Spectroscopy
The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the ketone group (typically around 1715 cm⁻¹). Other significant peaks would include C-H stretching vibrations for the alkyl groups and characteristic absorptions for the C-O-C and C=C bonds within the furan ring.
Applications in Flavor and Fragrance
Furan derivatives are well-known for their significant contributions to the aromas of a wide variety of foods and beverages, often formed during thermal processing.[1] These compounds can impart sweet, caramel-like, nutty, and fruity notes.[4] The structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, with its furan moiety and ketone functional group, suggests its potential as a valuable aroma chemical. It is described as having a "pleasant aroma" and a "distinctive odor," making it of interest to the flavor and fragrance industry.[1]
Analytical Methodologies
The analysis of furan derivatives in various matrices is typically performed using gas chromatography (GC) coupled with mass spectrometry (MS).[5] For a compound like 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, a GC-MS method would provide both the retention time for identification and the mass spectrum for confirmation.
Proposed GC-MS Protocol
A general protocol for the analysis of this compound in a flavor or fragrance formulation would involve:
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Sample Preparation: Dilution of the sample in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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GC Separation:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
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Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.
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Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) and increasing to a higher temperature (e.g., 250 °C) to ensure good separation from other volatile components.
-
-
MS Detection:
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Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
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Scan Range: A mass range of m/z 40-300 would be appropriate to capture the molecular ion and key fragments.
-
Figure 2: General workflow for GC-MS analysis.
Safety and Toxicology
The toxicological properties of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one have not been fully investigated.[6] Safety Data Sheets for this compound indicate that it may be harmful if ingested or inhaled, and may cause irritation to the skin, eyes, and respiratory tract.[6] As with any chemical for which comprehensive toxicological data is lacking, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
It is important to note that furan itself is classified as a possible human carcinogen, and its presence in foods is a subject of ongoing research and monitoring.[7] The toxicity of substituted furans can vary significantly depending on the nature and position of the substituents. Some furan-containing drugs are known to undergo metabolic bioactivation to reactive intermediates.[2] Therefore, any new furan derivative intended for applications in food, fragrance, or pharmaceuticals would require a thorough toxicological evaluation.
Conclusion and Future Perspectives
4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is a furan derivative with potential applications in the flavor and fragrance industry. Its synthesis via the acid-catalyzed alkylation of 2-methylfuran with mesityl oxide has been reported with high yields. While its basic physicochemical properties are known, a significant gap exists in the public domain regarding its detailed spectroscopic characterization, specific organoleptic profile, and comprehensive toxicological data.
For researchers and developers, future work should focus on:
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Detailed Synthesis Optimization and Characterization: Publishing a detailed experimental protocol for its synthesis, purification, and full spectroscopic characterization (NMR, IR, MS).
-
Sensory Evaluation: Conducting thorough organoleptic analysis to define its flavor and fragrance profile with specific descriptors.
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Toxicological Assessment: Performing in vitro and in vivo studies to establish a comprehensive safety profile, which is crucial for its potential use in consumer products.
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Exploration of Further Synthetic Applications: Investigating its use as a building block for the synthesis of other novel compounds.
This technical guide provides a solid foundation for understanding 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. Further research to fill the existing knowledge gaps will be essential to unlock its full potential in various scientific and industrial applications.
References
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The Versatility of Furan Derivatives: Focusing on 2-Acetylfuran in Industry. (URL: [Link])
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Comparison of HPLC and GC-MS Analysis of Furans and Furanones in Citrus Juices. (1998). Journal of Agricultural and Food Chemistry. (URL: [Link])
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Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. (2015). Journal of Chemical Information and Modeling. (URL: [Link])
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Figure 2. GC-MS/MS spectra of the tautomer 2-[2-13 C]ethyl-... ResearchGate. (URL: [Link])
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Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. (2011). Journal of Chromatography A. (URL: [Link])
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FURFURYL ARYL(ALKYL) KETONES: PREPARATION AND SYNTHETIC POTENTIAL. (2013). Chemistry of Heterocyclic Compounds. (URL: [Link])
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Metal-Catalyzed[4][8]-Alkyl Shift in Allenyl Ketones: Synthesis of Multisubstituted Furans. (2007). Angewandte Chemie International Edition. (URL: [Link])
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Furan in Thermally Processed Foods - A Review. (2011). Comprehensive Reviews in Food Science and Food Safety. (URL: [Link])
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Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. (2009). Molecules. (URL: [Link])
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